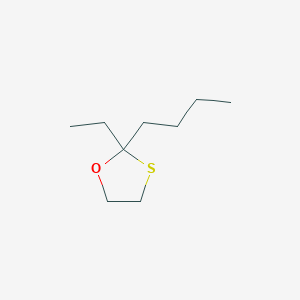![molecular formula C17H21NO4 B14368887 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid CAS No. 91945-19-6](/img/structure/B14368887.png)
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid typically involves the formation of the oxazole ring followed by its attachment to a benzoic acid moiety. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
化学反応の分析
Types of Reactions
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic aromatic substitution can occur at the benzoic acid ring, while nucleophilic substitution can take place at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce hydroxylated derivatives.
科学的研究の応用
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
91945-19-6 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
4-[6-(3-methyl-1,2-oxazol-5-yl)hexoxy]benzoic acid |
InChI |
InChI=1S/C17H21NO4/c1-13-12-16(22-18-13)6-4-2-3-5-11-21-15-9-7-14(8-10-15)17(19)20/h7-10,12H,2-6,11H2,1H3,(H,19,20) |
InChIキー |
ASSZLLDQIFJPDX-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CCCCCCOC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




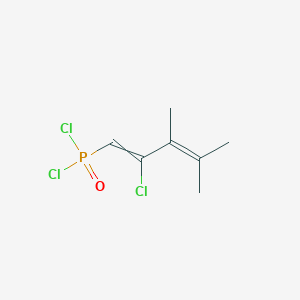
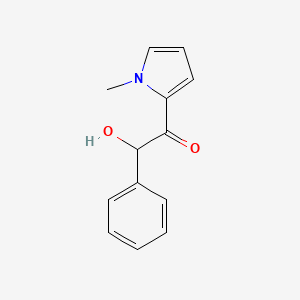
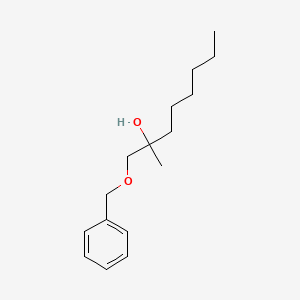

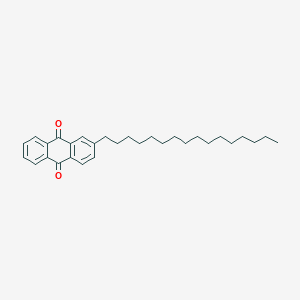



![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
